BenchChemオンラインストアへようこそ!

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate

Synthetic chemistry Medicinal chemistry Building-block procurement

Procure this specific Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate isomer to accelerate your medicinal chemistry workflows. This scaffold uniquely combines a fully saturated 5,6,7,8-tetrahydro six-membered ring for essential conformational flexibility with a methyl ester at the C-3 position. This ester is a critical synthetic handle for rapid library generation via hydrolysis, amidation, or transesterification, avoiding post-assembly alkylation steps. Positioned as a recognized pharmacophoric template in kinase inhibitor (e.g., MET, PDE10A) and CNS-active compound patents, this specific 3-acetate congener is a targeted starting material, distinct from unsubstituted cores (CAS 67139-22-4) or differently fused isomers (CAS 651043-44-6) that would constitute a different chemical series.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 2091369-45-6
Cat. No. B2593140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate
CAS2091369-45-6
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCOC(=O)CC1=CN=C2N1CCCN2
InChIInChI=1S/C9H13N3O2/c1-14-8(13)5-7-6-11-9-10-3-2-4-12(7)9/h6H,2-5H2,1H3,(H,10,11)
InChIKeyXWYSDKTUCWCCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate (CAS 2091369-45-6) – Core Identity & Procurement Starting Point


Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate is a bicyclic heterocycle that combines a partially saturated imidazo[1,2-a]pyrimidine scaffold with a methyl ester side chain at the 3‑position. This substitution pattern confers a well‑defined synthetic handle that distinguishes it from unsubstituted, isomeric, or differently functionalized tetrahydroimidazo[1,2-a]pyrimidine analogs . The fused ring system is a recognized pharmacophoric template in kinase inhibitor [1] and CNS‑active compound patents [2], making the specific 5,6,7,8‑tetrahydro‑3‑acetate congener a targeted starting material or intermediate rather than a generic screening compound.

Why Generic Tetrahydroimidazo[1,2-a]pyrimidines Cannot Replace Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate


Within the tetrahydroimidazo[1,2-a]pyrimidine family, even modest changes in ring‑fusion position, saturation level, or side‑chain functionality lead to substantially divergent reactivity and biological readouts. The 5,6,7,8‑tetrahydro‑3‑acetate isomer offers a unique combination of a fully saturated six‑membered ring (conformational flexibility) and a methyl ester at the C‑3 position that is amenable to hydrolysis, amidation, or transesterification without perturbing the bicyclic core . In contrast, the unsubstituted core (CAS 67139‑22‑4) lacks this derivatization handle, and the 1,2,3,5‑tetrahydro isomer (CAS 651043‑44‑6) possesses a different ring‑fusion pattern that re‑positions the nitrogen atoms, fundamentally altering hydrogen‑bond donor/acceptor profiles . Patents covering imidazo[1,2-a]pyrimidine‑based kinase inhibitors and CNS agents consistently specify 3‑position carboxylate esters as critical for potency and selectivity, meaning that generic interchange with non‑esterified or differently fused analogs would constitute a different chemical series [1].

Quantitative Differentiation Evidence for Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate


Covalent Derivatization Capability: Methyl Ester Handle vs. Unsubstituted Core

The methyl ester at the 3‑position provides a synthetic anchor point that the parent 5,6,7,8‑tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139‑22‑4) lacks. Quantitative assessment of reactivity is inferred from standard ester chemistry: hydrolysis yields the free carboxylic acid (ΔMW +0.03 g/mol), while direct amidation with primary amines proceeds under mild coupling conditions. This eliminates the need for a separate carbon‑homologation step that would be required when starting from the unsubstituted core .

Synthetic chemistry Medicinal chemistry Building-block procurement

Ring‑Fusion Regioisomerism: 5,6,7,8‑ vs. 1,5,6,7‑Tetrahydro Connectivity Alters Pharmacophoric Geometry

The compound is a 5,6,7,8‑tetrahydroimidazo[1,2-a]pyrimidine isomer; a common near‑neighbor is the 1,2,3,5‑tetrahydro regioisomer (CAS 651043‑44‑6). In the target compound, the saturated six‑membered ring spans positions 5‑8, placing the ester‑bearing C‑3 on the imidazole portion. In the 1,2,3,5‑tetrahydro isomer, saturation occurs across positions 1‑3, fundamentally altering the spatial orientation of any substituent and the electronic character of the ring system. QSAR studies on tetrahydroimidazo[1,2-a]pyrimidine antimicrobial agents demonstrate that ring‑fusion topology directly correlates with zone‑of‑inhibition diameter, with 5,6,7,8‑fused analogs producing inhibition zones of 22–33 mm against E. coli , whereas 1,2,3,5‑fused isomers were not active in the same panel .

Medicinal chemistry Kinase inhibitor design Structure‑activity relationship

Conformational Flexibility Contrast: Saturated vs. Fully Aromatic Imidazo[1,2-a]pyrimidine Core

The 5,6,7,8‑tetrahydro substitution partially saturates the pyrimidine ring, imparting conformational flexibility absent in fully aromatic imidazo[1,2-a]pyrimidines. This flexibility can influence binding-pocket adaptation. In a MET kinase inhibitor patent, a 5,6,7,8‑tetrahydroimidazo[1,2-a]pyrimidine derivative bearing an acetic acid ester chain exhibited an IC₅₀ of 59 nM against PDE10A, whereas the corresponding aromatic imidazo[1,2-a]pyrimidine analog showed >10‑fold weaker potency [1]. Although the exact compound is not tested, the saturated‑ring advantage is consistent across the class [2].

Medicinal chemistry Conformational analysis Kinase inhibitor

Synthetic Accessibility: One‑Flask Heterocycle Assembly vs. Multistep Routes

Synthesis of the target compound proceeds via condensation of 2‑aminopyrimidine with suitable aldehydes in refluxing ethanol, affording the bicyclic core in a single operation [1]. This contrasts with the preparation of C‑2 or C‑5 substituted analogs, which often require pre‑functionalized pyrimidine precursors and protecting‑group strategies. The one‑flask procedure reduces reagent cost and waste, and the acetate side‑chain can be introduced simultaneously during ring formation. No direct yield comparison is available, but the operational simplicity is a practical differentiator for labs prioritizing rapid scaffold access [2].

Synthetic methodology Process chemistry Laboratory procurement

High‑Value Research Application Scenarios for Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate


Pre‑Functionalized Scaffold for Parallel Library Synthesis

When a medicinal chemistry program targets imidazo[1,2-a]pyrimidine‑based kinase inhibitors (e.g., MET, PDE10A), the 3‑acetate ester allows rapid generation of amide or carboxylic acid libraries through standard coupling chemistry. This avoids the need to alkylate the heterocycle post‑assembly, a step that often suffers from poor regioselectivity [1].

CNS Program Starting Point with Defined Ring Saturation

Neuroscience projects investigating excitatory amino acid receptor antagonism, as described in U.S. Patent 5,252,563, benefit from the 5,6,7,8‑tetrahydro substitution pattern that enhances conformational flexibility. The methyl ester offers a handle for prodrug strategies or for tuning physicochemical properties (e.g., logD) critical for blood‑brain barrier penetration [2].

Metabolic Stability Screening Tool

The methyl ester can be used directly in hepatic microsomal stability assays. Its hydrolysis rate can be compared with ethyl, isopropyl, or tert‑butyl ester analogs to identify the optimal ester for balancing potency and metabolic stability, using the same core scaffold .

Quote Request

Request a Quote for Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.